Methyl 2-oxobutanoate

Description

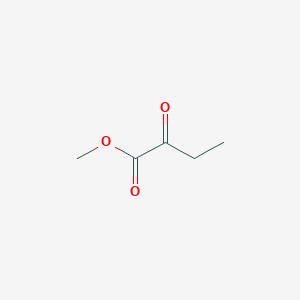

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIWVCAMONZQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337853 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-66-7 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketobutyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Oxobutanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxobutanoate (B1229078), a keto ester of significant interest in synthetic and metabolic research, serves as a versatile building block for complex organic molecules and is closely linked to amino acid metabolism. This technical guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental methodologies. Detailed protocols for its synthesis, purification, and analysis are presented, alongside a summary of its biological relevance. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Methyl 2-oxobutanoate is a colorless liquid with a chemical formula of C₅H₈O₃.[1] It is characterized by the presence of both a ketone and a methyl ester functional group.

Structure

The structure of this compound consists of a four-carbon chain with a ketone group at the second carbon (C2) and a methyl ester at the first carbon (C1).

-

Molecular Formula: C₅H₈O₃[1]

-

IUPAC Name: this compound

-

Synonyms: Methyl 2-ketobutyrate, 2-Oxobutyric acid methyl ester[2]

-

SMILES: CCC(=O)C(=O)OC[3]

-

InChI Key: XPIWVCAMONZQCP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 116.12 g/mol | [3] |

| Boiling Point | 146.88 °C (estimated) | [4] |

| Melting Point | Not available | |

| Density | Not available | |

| Flash Point | 50 °C (122 °F) | [3] |

| Solubility | Soluble in water (2.59 x 10⁵ mg/L at 25 °C, estimated) | [4] |

Experimental Protocols

Synthesis: Fischer Esterification of 2-Oxobutanoic Acid

This compound can be synthesized via the Fischer esterification of 2-oxobutanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[5][6]

Materials:

-

2-Oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Purification: Fractional Distillation

Crude this compound can be purified by fractional distillation to remove any remaining starting materials, byproducts, and solvent.[7][8]

Materials:

-

Crude this compound

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (approximately 147 °C at atmospheric pressure).

-

For higher purity, a multi-stage fractional distillation can be employed.[8]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-5ms or equivalent).

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split or splitless.

MS Conditions (suggested):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (116.12 g/mol ) and a fragmentation pattern characteristic of its structure.

Biological Relevance and Signaling Pathways

While there is limited direct evidence of this compound's involvement in signaling pathways, its biological significance is primarily understood through its hydrolysis product, 2-oxobutanoate (also known as alpha-ketobutyrate). 2-Oxobutanoate is a key metabolic intermediate in the degradation of several amino acids, most notably threonine and methionine.[9][10][11]

Threonine and 2-Oxobutanoate Degradation Pathway

2-Oxobutanoate is a central molecule in the catabolism of threonine. The degradation of 2-oxobutanoate occurs in the mitochondria and involves a series of enzymatic reactions that ultimately lead to the production of succinyl-CoA, an intermediate in the citric acid cycle.[9][12]

The key steps in this pathway are:

-

Oxidative Decarboxylation: 2-oxobutanoate is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[9][12]

-

Carboxylation: Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA by propionyl-CoA carboxylase.[12]

-

Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

-

Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase.[12]

This metabolic pathway highlights the role of 2-oxobutanoate in cellular energy production and its connection to amino acid catabolism. The biological activity of this compound in cellular systems is likely preceded by its hydrolysis to 2-oxobutanoate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95 3952-66-7 [sigmaaldrich.com]

- 3. 2-氧代丁酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 3952-66-7 [thegoodscentscompany.com]

- 5. technoarete.org [technoarete.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. technoilogy.it [technoilogy.it]

- 8. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]

- 9. PathWhiz [smpdb.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PathBank [pathbank.org]

- 12. 2-oxobutanoate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Pathway of 3-Methyl-2-Oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its metabolism is a key intersection in amino acid and energy homeostasis, and dysregulation of this pathway is centrally implicated in the pathophysiology of Maple Syrup Urine Disease (MSUD).[3][4] This technical guide provides a comprehensive overview of the metabolic pathway of 3-methyl-2-oxobutanoic acid, including its enzymatic transformations, regulatory mechanisms, and associated disease states. Detailed experimental protocols for the analysis of key enzymes and metabolites are provided, along with quantitative data to support researchers and drug development professionals in this field.

The Core Metabolic Pathway

The catabolism of valine to 3-methyl-2-oxobutanoic acid and its subsequent conversion is a multi-step process primarily occurring within the mitochondria of various tissues, including skeletal muscle, liver, brain, and kidneys.[5][6]

The initial step in valine degradation is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) .[5] This enzyme transfers the amino group from valine to α-ketoglutarate, yielding glutamate (B1630785) and 3-methyl-2-oxobutanoic acid. There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5]

The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid to isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large multi-enzyme complex located on the inner mitochondrial membrane.[3][7] This is the rate-limiting step in the catabolism of all three BCAAs.[8] The BCKDH complex is structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[9] It consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3).[8]

From isobutyryl-CoA, a series of enzymatic reactions leads to the formation of propionyl-CoA, which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production.[5]

Regulation of the Pathway

The catabolism of 3-methyl-2-oxobutanoic acid is tightly regulated, primarily at the level of the BCKDH complex. This regulation occurs through two main mechanisms:

-

Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is controlled by a dedicated kinase (BCKDH kinase) and phosphatase (BCKDH phosphatase).[10][11] BCKDH kinase phosphorylates the E1α subunit of the complex, leading to its inactivation.[8] Conversely, BCKDH phosphatase dephosphorylates and activates the complex.[8] The activity of the kinase and phosphatase is influenced by various factors, including the levels of BCAAs and their keto acids, hormones like insulin, and the overall energy state of the cell.[10][11]

-

Allosteric Regulation: The BCKDH kinase is allosterically inhibited by the branched-chain α-keto acids themselves, including 3-methyl-2-oxobutanoic acid.[4][11] This creates a feedback mechanism where an accumulation of the keto acids inhibits the kinase, leading to activation of the BCKDH complex and their own degradation.[11]

Quantitative Data

The following tables summarize key quantitative data related to the 3-methyl-2-oxobutanoic acid metabolic pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax/Kcat | Organism/Tissue | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Valine | 294.68–359.24 µM | - | Human Plasma | [12] |

| Isoleucine | 91.76–95.67 µM | - | Human Plasma | [12] | |

| Leucine (B10760876) | 196.78–251.24 µM | - | Human Plasma | [12] | |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | α-Ketoisovalerate | - | - | - | [1] |

Table 2: Concentrations of Valine and its Metabolites in Biological Fluids

| Metabolite | Condition | Fluid | Concentration Range | Reference |

| Valine | Healthy | Plasma | 143.0 - 287.0 µmol/L | [1] |

| MSUD | Plasma | Markedly elevated | [4][13] | |

| 3-Methyl-2-oxobutanoic acid | Healthy | Urine | < 2 mmol/mol creatinine | [7] |

| MSUD | Urine | Significantly elevated | [14][15] | |

| MSUD | Plasma | Elevated | [14][15] | |

| Leucine | Healthy | Plasma | 76.7 - 159.5 µmol/L | [1] |

| MSUD | Plasma | >400 µmol/L (associated with clinical problems) | [16] | |

| Isoleucine | Healthy | Plasma | 36.4 - 85.0 µmol/L | [1] |

| MSUD | Plasma | Markedly elevated | [4][13] | |

| Alloisoleucine | Healthy | Plasma | < 2 µmol/L | [17] |

| MSUD | Plasma | > 5 µmol/L (diagnostic) | [14][15] |

Experimental Protocols

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol describes a spectrophotometric assay to determine BCKDH activity in tissue homogenates by measuring the rate of NADH production.

Materials:

-

Tissue sample (e.g., liver, muscle)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM MgCl2, 0.2 mM EDTA, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.1 mM Coenzyme A)

-

Substrate: 3-methyl-2-oxobutanoic acid solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample on ice in homogenization buffer.

-

Mitochondrial Isolation (Optional but Recommended): Perform differential centrifugation to isolate the mitochondrial fraction, where the BCKDH complex is located.

-

Protein Quantification: Determine the protein concentration of the homogenate or mitochondrial fraction using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Assay: a. In a cuvette, add the assay buffer and the tissue homogenate/mitochondrial fraction. b. Incubate for a few minutes at 37°C to pre-warm the reaction mixture. c. Initiate the reaction by adding the 3-methyl-2-oxobutanoic acid substrate. d. Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Data Analysis: Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Express the enzyme activity as nmol/min/mg of protein.

Quantification of 3-Methyl-2-oxobutanoic Acid by LC-MS/MS

This protocol outlines a general procedure for the quantification of 3-methyl-2-oxobutanoic acid and other organic acids in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

-

LC-MS/MS system (including a suitable column, such as a C18 or HILIC column)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation: a. To a known volume of the biological sample, add the internal standard. b. Add a sufficient volume of ice-cold protein precipitation solvent to precipitate proteins. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. The supernatant can be directly injected or further processed (e.g., derivatization) if necessary.

-

LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Separate the analytes using a suitable chromatographic gradient. c. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for 3-methyl-2-oxobutanoic acid and the internal standard.

-

Data Analysis: a. Generate a standard curve using known concentrations of the analyte. b. Determine the concentration of 3-methyl-2-oxobutanoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Pathophysiology and Drug Development Implications

A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including 3-methyl-2-oxobutanoic acid, in the blood and urine.[4][14] This condition is known as Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder.[4] The accumulation of these compounds is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death.[9]

The characteristic sweet odor of the urine in MSUD patients is due to the buildup of these keto acids.[9] Diagnosis is confirmed by the presence of elevated levels of BCAAs, particularly leucine and the pathognomonic marker alloisoleucine, in the plasma.[14][15]

Current treatment for MSUD primarily involves a strict, lifelong diet low in BCAAs. However, this dietary management is challenging, and patients remain at risk of metabolic decompensation during times of illness or stress.

The metabolic pathway of 3-methyl-2-oxobutanoic acid presents several potential targets for drug development:

-

BCKDH Kinase Inhibitors: Small molecules that inhibit BCKDH kinase could lead to the activation of the residual BCKDH complex in MSUD patients, thereby increasing the catabolism of the toxic keto acids.

-

Gene Therapy: Correcting the genetic defects in the genes encoding the subunits of the BCKDH complex is a promising long-term therapeutic strategy.

-

Enzyme Replacement Therapy: Providing a functional BCKDH enzyme could potentially restore the metabolic pathway.

A thorough understanding of the intricacies of the 3-methyl-2-oxobutanoic acid metabolic pathway, its regulation, and the consequences of its dysregulation is essential for the development of novel and effective therapies for MSUD and other related metabolic disorders. This guide provides a foundational resource for researchers and clinicians working towards this goal.

References

- 1. Changes in plasma-concentration ratios of branched-chain amino acids in acute and convalescent phases of bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High L-Valine Concentrations Associate with Increased Oxidative Stress and Newly-Diagnosed Type 2 Diabetes Mellitus: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of branched-chain amino acids in blood spots and plasma by liquid chromatography tandem mass spectrometry for the diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 10. Quantification of branched-chain amino acids in blood spots and plasma by liquid chromatography tandem mass spectrometry for the diagnosis of maple syrup urine disease. | Semantic Scholar [semanticscholar.org]

- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myadlm.org [myadlm.org]

- 15. Markers associated with inborn errors of metabolism of branched-chain amino acids and their relevance to upper levels of intake in healthy people: an implication from clinical and molecular investigations on maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nationwidechildrens.org [nationwidechildrens.org]

- 17. researchgate.net [researchgate.net]

The Role of Methyl 2-oxobutanoate in Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxobutanoate (B1229078), also known as α-keto-β-methylvalerate (KMV), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. Its metabolism is intricately linked with that of other BCAAs, leucine (B10760876) and valine, and their corresponding α-keto acids. Dysregulation of this metabolic pathway is implicated in several pathological conditions, most notably Maple Syrup Urine Disease (MSUD), and is increasingly recognized for its role in metabolic syndrome, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the core aspects of methyl 2-oxobutanoate's role in BCAA metabolism, including quantitative data on metabolite concentrations, detailed experimental protocols for its analysis, and a review of the key signaling pathways involved.

Core Metabolic Pathway: BCAA Catabolism

The breakdown of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, with subsequent steps occurring in the liver and other tissues.[1] this compound is a product of the first step in isoleucine catabolism.

Step 1: Reversible Transamination

Isoleucine undergoes a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and this compound (α-keto-β-methylvalerate).[2] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[3]

Step 2: Irreversible Oxidative Decarboxylation

This compound, along with the α-keto acids derived from leucine (α-ketoisocaproate, KIC) and valine (α-ketoisovalerate, KIV), is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4] This is the rate-limiting step in BCAA catabolism.[5] The reaction converts this compound into 2-methylbutyryl-CoA, which then enters subsequent pathways to ultimately yield acetyl-CoA and propionyl-CoA.[2]

Figure 1: Overview of the initial steps of BCAA catabolism.

Quantitative Data

The concentrations of BCAAs and their corresponding α-keto acids, including this compound, are tightly regulated and can fluctuate based on dietary intake, fasting, and disease states.

| Metabolite | Tissue/Fluid | Condition | Concentration (µM) | Reference |

| Isoleucine | Rat Blood | Stock Diet | 58 ± 4 | [6] |

| Human Plasma (Men) | 62.0 (58.8–64.6) | [7] | ||

| Human Plasma (Women) | 42.0 (39.0–45.2) | [7] | ||

| This compound (KMV) | Rat Blood | Stock Diet | 7.1 ± 0.4 | [6] |

| Human Plasma | Fasting (72h) | Significant Increase | [8] | |

| Leucine | Rat Blood | Stock Diet | 99 ± 5 | [6] |

| Human Plasma (Men) | 135.7 (130.3–140.9) | [7] | ||

| Human Plasma (Women) | 97.6 (93.4–102.1) | [7] | ||

| α-Ketoisocaproate (KIC) | Rat Blood | Stock Diet | 12.4 ± 0.7 | [6] |

| Human Plasma | Fasting (72h) | Significant Increase | [8] | |

| Valine | Rat Blood | Stock Diet | 124 ± 7 | [6] |

| Human Plasma (Men) | 237.1 (216.6–262.9) | [7] | ||

| Human Plasma (Women) | 201.8 (196.3–211.3) | [7] | ||

| α-Ketoisovalerate (KIV) | Rat Blood | Stock Diet | 7.9 ± 0.5 | [6] |

| Human Plasma | Fasting (72h) | Significant Increase | [8] |

Table 1: Concentrations of BCAAs and their corresponding α-keto acids in various biological samples. (Values are presented as mean ± SE or median (interquartile range)).

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| BCAT | Leucine | ~1 mM | - | Human | [9] |

| Isoleucine | ~1 mM | - | Human | [9] | |

| Valine | ~5 mM | - | Human | [9] | |

| α-Ketoglutarate | 0.6 - 3 mM | - | Human | [9] | |

| 3-methyl-2-oxobutanoic acid | 0.041 ± 0 mM | 0.91 ± 0.05 U/mg | Thermoproteus tenax | [10] | |

| BCKDH | α-Ketoisovalerate | - | - | - | [11] |

| α-Ketoisocaproate | - | - | - | [11] | |

| α-Keto-β-methylvalerate | - | - | - | [11] |

Table 2: Kinetic parameters of key enzymes in BCAA catabolism. (Note: Comprehensive kinetic data for human BCKDH is limited in the provided search results).

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound and other organic acids in biological samples.[12][13]

1. Sample Preparation:

-

To 100 µL of plasma, serum, or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) or acetonitrile.

-

Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

Methoximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes to protect the keto group.[12]

-

Silylation: After cooling, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[12]

3. GC-MS Analysis:

-

Gas Chromatograph: Utilize a capillary column suitable for metabolomics (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 70-80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300°C).[12]

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification using characteristic ions of the derivatized analyte.

Figure 2: General workflow for GC-MS analysis of this compound.

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.[14][15]

1. Tissue Homogenization:

-

Homogenize frozen tissue samples in an ice-cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

2. Assay Mixture Preparation:

-

Prepare an assay buffer containing:

-

50 mM HEPES, pH 7.5

-

0.4 mM Coenzyme A (CoA)

-

3 mM NAD+

-

2 mM Thiamine pyrophosphate (TPP)

-

2 mM MgCl2

-

-

Add the tissue homogenate to the assay buffer.

3. Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, α-ketoisovalerate (a general substrate for BCKDH).

-

Incubate at 37°C.

4. Spectrophotometric Measurement:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

The rate of NADH formation is proportional to the BCKDH activity.

Figure 3: Workflow for the spectrophotometric BCKDH activity assay.

Signaling Pathway Involvement

BCAAs and their metabolites, including this compound, are not only metabolic intermediates but also act as signaling molecules, with a particularly significant role in regulating the mTORC1 pathway.

mTORC1 Signaling:

Leucine, and to a lesser extent its α-keto acid, α-ketoisocaproate, are potent activators of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway.[16][17] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[17] Activation of mTORC1 by BCAAs leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[16]

Figure 4: Simplified diagram of mTORC1 activation by leucine.

In states of insulin (B600854) resistance, elevated levels of BCAAs and their α-keto acids can lead to chronic activation of mTORC1, which through a negative feedback loop involving S6K1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), thereby impairing insulin signaling.[18]

Conclusion

This compound is a pivotal metabolite in isoleucine catabolism, and its concentration and flux are tightly interwoven with the broader network of BCAA metabolism. The analytical methods and experimental protocols detailed in this guide provide a framework for the accurate quantification of this and related metabolites, which is essential for advancing our understanding of their roles in health and disease. The intricate involvement of BCAA metabolites in key signaling pathways like mTORC1 underscores their importance beyond simple energy substrates and highlights their potential as therapeutic targets in a range of metabolic disorders. Further research into the precise regulatory mechanisms and cell-specific metabolism of this compound will be crucial for the development of novel diagnostics and interventions.

References

- 1. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 4. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gertitashkomd.com [gertitashkomd.com]

- 6. Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Serum branched chain amino and keto acid response to fasting in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 11. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. metbio.net [metbio.net]

- 14. researchgate.net [researchgate.net]

- 15. bmrservice.com [bmrservice.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-oxobutanoate from Various Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxobutanoate (B1229078), an α-keto ester, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its versatile structure, featuring adjacent ketone and ester functional groups, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to Methyl 2-oxobutanoate from several key precursors. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its synthesis in a laboratory setting.

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved through several distinct chemical strategies. The most common and practical approaches, detailed in this guide, include:

-

Oxidation of Methyl 2-hydroxybutanoate (B1229357): A direct and efficient method involving the conversion of a secondary alcohol to a ketone.

-

Esterification of 2-Oxobutanoic Acid: A classic acid-catalyzed reaction to form the methyl ester from the corresponding carboxylic acid.

-

Grignard Reaction with Diethyl Oxalate (B1200264): A carbon-carbon bond-forming reaction to construct the α-keto ester skeleton.

-

Acylation using a Propionyl Precursor: A method involving the introduction of the propionyl group to a suitable C1 synthon.

Synthesis via Oxidation of Methyl 2-hydroxybutanoate

The oxidation of the secondary alcohol, Methyl 2-hydroxybutanoate, presents a straightforward route to this compound. Several established oxidation protocols can be employed, with the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation being two of the most reliable and widely used methods due to their mild reaction conditions and high yields.[1][2]

Reaction Pathway

Caption: Oxidation of Methyl 2-hydroxybutanoate.

Quantitative Data

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 4 | 85 - 95 | [1][3] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 3 | 80 - 95 | [2] |

Experimental Protocols

a) Dess-Martin Oxidation Protocol

Materials:

-

Methyl 2-hydroxybutanoate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-hydroxybutanoate (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.[3]

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture until the solid byproducts dissolve.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

b) Swern Oxidation Protocol

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methyl 2-hydroxybutanoate

-

Triethylamine (Et₃N)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of Methyl 2-hydroxybutanoate (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis via Esterification of 2-Oxobutanoic Acid

The direct esterification of 2-Oxobutanoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid, is a fundamental and cost-effective method for preparing this compound. This equilibrium-driven reaction, known as Fischer esterification, is typically pushed towards the product by using an excess of the alcohol.[4][5]

Reaction Pathway

Caption: Fischer esterification of 2-Oxobutanoic Acid.

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| 2-Oxobutanoic Acid | Methanol (excess) | Sulfuric Acid (catalytic) | Reflux (approx. 65°C) | 4 - 8 | 70 - 85 | [4][5] |

Experimental Protocol

Materials:

-

2-Oxobutanoic Acid

-

Methanol, anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 2-Oxobutanoic Acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield this compound.

Synthesis via Grignard Reaction with Diethyl Oxalate

This approach involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to one of the ester groups of diethyl oxalate. This method is effective for constructing the carbon skeleton of the α-keto ester.

Reaction Pathway

Caption: Synthesis from Diethyl Oxalate and Grignard Reagent.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Diethyl Oxalate | Ethylmagnesium Bromide | Diethyl ether or THF | 0 to Room Temperature | 1 - 3 | 60 - 75 | [6][7] |

Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Diethyl oxalate

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Methanol

-

Sulfuric Acid (catalytic)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small amount of anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.0 eq) in anhydrous ether/THF to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6][7]

-

Grignard Reaction: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C. Add a solution of diethyl oxalate (1.0 eq) in anhydrous ether/THF dropwise to the Grignard reagent, maintaining the temperature at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Workup and Esterification: Quench the reaction by carefully pouring it into a cold saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, primarily ethyl 2-oxobutanoate, is then subjected to transesterification by refluxing in methanol with a catalytic amount of sulfuric acid as described in the Fischer esterification protocol to obtain this compound.

Synthesis via Acylation using a Propionyl Precursor

This synthetic route involves the acylation of a suitable C1 synthon with a propionylating agent, such as propionyl chloride. A particularly effective method is the acylation of a lithium enolate with methyl cyanoformate, also known as Mander's reagent.[8][9]

Reaction Pathway

Caption: Synthesis via Acylation of a Propionyl Enolate.

Quantitative Data

| Precursor | Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Propionaldehyde | Methyl Cyanoformate | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | 75 - 85 | [8][9] |

Experimental Protocol

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Propionaldehyde

-

Methyl cyanoformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

-

Enolate Formation: To the freshly prepared LDA solution, add propionaldehyde (1.0 eq) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Acylation: Add methyl cyanoformate (1.2 eq) to the enolate solution at -78 °C.[8] Stir the reaction mixture for 1-2 hours at -78 °C and then allow it to warm to 0 °C.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Conclusion

This guide has outlined four robust and versatile methods for the synthesis of this compound. The choice of the most suitable method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available in the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reliable preparation of this important α-keto ester intermediate.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. ache.org.rs [ache.org.rs]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methyl cyanoformate - Wikipedia [en.wikipedia.org]

3-Methyl-2-oxobutanoic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Human Metabolite in Health and Disease

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] As a human metabolite, its cellular concentration is tightly regulated.[3][4] Dysregulation of its metabolism, primarily due to genetic defects in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leads to its accumulation and the manifestation of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder.[5][6][7] This technical guide provides a comprehensive overview of 3-methyl-2-oxobutanoic acid, focusing on its metabolic pathways, pathological implications, and detailed analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, inborn errors of metabolism, and neurobiology.

Biochemical Context and Metabolic Pathways

3-Methyl-2-oxobutanoic acid is formed from L-valine through a transamination reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT).[1][2] This initial step is reversible.[5] The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid to isobutyryl-CoA, catalyzed by the mitochondrial BCKDH complex.[8][9] This multi-enzyme complex is a critical control point in BCAA catabolism.[10][11]

A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxobutanoic acid, in bodily fluids.[5][12]

Quantitative Data: Healthy vs. Pathological States

The concentration of 3-methyl-2-oxobutanoic acid is a critical biomarker for the diagnosis and monitoring of MSUD. In healthy individuals, its levels in biological fluids are typically low. In contrast, individuals with MSUD exhibit significantly elevated concentrations.

| Biological Matrix | Condition | Concentration Range | Reference |

| Urine | Healthy | 0 - 0.49 µg/mg creatinine | [1] |

| MSUD | Significantly elevated | [5] | |

| Plasma/Serum | Healthy | 0.06 - 0.23 µmol/L | [13] |

| MSUD | Hallmark elevations | [5][6] | |

| Dried Blood Spot | Healthy (Reference) | Leucine: 2-500 µM, KIV: 1-250 µM | [14] |

| MSUD | Significantly elevated | [14] |

Pathophysiological Role in Maple Syrup Urine Disease (MSUD)

The accumulation of 3-methyl-2-oxobutanoic acid and other branched-chain α-keto acids is central to the pathophysiology of MSUD.[5] These compounds are neurotoxic and contribute to the severe neurological symptoms observed in affected individuals, including developmental delay, seizures, and encephalopathy.[15][16]

The proposed mechanisms of toxicity include:

-

Mitochondrial Dysfunction: Accumulated α-keto acids can inhibit key mitochondrial enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, leading to impaired energy metabolism.[17][18] They can also disrupt the mitochondrial respiratory chain.[18]

-

Oxidative Stress: The buildup of these metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[18]

-

Neurotransmitter Imbalance: High levels of branched-chain amino and α-keto acids can interfere with the transport of other large neutral amino acids across the blood-brain barrier, affecting the synthesis of neurotransmitters like serotonin (B10506) and dopamine.[18]

Experimental Protocols for Quantification

Accurate quantification of 3-methyl-2-oxobutanoic acid is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol outlines a common method for the analysis of 3-methyl-2-oxobutanoic acid in urine.

1. Sample Preparation and Extraction:

-

Pipette 200 µL of urine into a 2 mL glass vial.[8]

-

Add an internal standard to correct for analytical variability.[19]

-

Acidify the sample to a pH of less than 2 with HCl.[3]

-

Saturate the sample with solid sodium chloride.[3]

-

Extract the organic acids twice with 600 µL of ethyl acetate, vortexing thoroughly and centrifuging to separate the phases.[8]

-

Combine the supernatant from both extractions.[8]

2. Derivatization:

-

Evaporate the combined supernatant to dryness under a stream of nitrogen.[3][8]

-

Methoximation: Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine (B92270) and incubate at 60 °C for 30 minutes to protect the keto group.[8][20]

-

Silylation: Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70-90 °C for 15 minutes to increase the volatility of the analyte.[3][8][20]

3. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[3]

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).[19]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 70°C held for a few minutes, followed by a ramp up to 300°C.[19]

-

Mass Spectrometer: Operate in electron ionization (EI) mode.[19] Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma Branched-Chain α-Keto Acids

This protocol is suitable for the simultaneous quantification of branched-chain α-keto acids in plasma without derivatization.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., ¹³C-labeled α-ketoisovalerate).[11]

-

Vortex for 30 seconds to precipitate proteins.[11]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[11]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[11]

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and methanol (B129727) (Solvent B) is often employed.[9]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, often with polarity switching to detect both BCAAs and BCKAs.[9]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[11]

-

Conclusion

3-Methyl-2-oxobutanoic acid is a pivotal human metabolite whose accurate measurement and understanding are critical for the diagnosis and management of Maple Syrup Urine Disease. Its accumulation due to defects in the BCKDH complex leads to severe neurological and metabolic disturbances. The detailed analytical protocols provided in this guide, utilizing GC-MS and LC-MS/MS, offer robust and sensitive methods for its quantification in biological matrices. Further research into the precise molecular mechanisms of its toxicity is essential for the development of novel therapeutic strategies for MSUD and related disorders. This guide serves as a foundational resource for professionals dedicated to advancing our knowledge of this important metabolite and its role in human health.

References

- 1. Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. benchchem.com [benchchem.com]

- 3. erndim.org [erndim.org]

- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myadlm.org [myadlm.org]

- 6. Plasma amino acid analyses in two cases of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 8. aurametrix.weebly.com [aurametrix.weebly.com]

- 9. A novel liquid chromatography tandem mass spectrometry method for simultaneous determination of branched-chain amino acids and branched-chain α-keto acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 16. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. metbio.net [metbio.net]

- 20. youtube.com [youtube.com]

The Central Role of 3-Methyl-2-oxobutanoic Acid in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Beyond its established role in amino acid metabolism, this keto acid is implicated in various cellular signaling pathways and is a key player in the pathophysiology of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[1][2] Its accumulation to toxic levels can lead to severe neurological damage, highlighting the importance of tightly regulated metabolic control.[1] This technical guide provides an in-depth exploration of the multifaceted functions of 3-Methyl-2-oxobutanoic acid in cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Metabolic Hub: The Catabolism of Valine

3-Methyl-2-oxobutanoic acid is a central metabolite in the degradation pathway of the essential amino acid L-valine.[3] This process begins with the reversible transamination of valine, primarily catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT), to form 3-Methyl-2-oxobutanoic acid.[3] Subsequently, in an irreversible and rate-limiting step, the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of 3-Methyl-2-oxobutanoic acid to isobutyryl-CoA.[4][5] This product then enters further metabolic pathways, ultimately leading to the formation of succinyl-CoA, an intermediate of the citric acid cycle.[6]

Enzymatic Machinery

The key enzymes involved in the metabolism of 3-Methyl-2-oxobutanoic acid are:

-

Branched-Chain Amino Acid Transaminase (BCAT): This enzyme catalyzes the initial, reversible step in valine catabolism. There are two isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[7]

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This large, multi-enzyme complex, located in the inner mitochondrial membrane, is responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids.[8][9] Its activity is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).[6][10]

Metabolic Pathway Diagram

Quantitative Data on 3-Methyl-2-oxobutanoic Acid

The cellular and circulating concentrations of 3-Methyl-2-oxobutanoic acid are critical indicators of metabolic health. Elevated levels are a hallmark of MSUD.

Table 1: Concentration of 3-Methyl-2-oxobutanoic Acid in Biological Fluids

| Biological Matrix | Condition | Concentration (µmol/L) | Species | Reference(s) |

| Plasma | Healthy | 10.6 ± 0.8 | Human | [11] |

| Plasma | After oral administration of α-ketoisovaleric acid (62.5 mg/kg) | 121 ± 20 | Human | [11] |

| Blood | Stock Diet | 7.9 ± 0.5 | Rat | [6] |

| Plasma | Classic MSUD (untreated/crisis) | 85 - 291 | Human | [2] |

Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Tissue/Organism | Reference(s) |

| α-Ketoisovalerate | 0.05 | Not specified | Normal Human Fibroblasts | [12] |

| α-Ketoisovalerate | 7 (without TPP), 4 (with 0.2 mM TPP) | Not specified | Thiamin-responsive MSUD Fibroblasts | [12] |

Role in Cellular Signaling

Emerging evidence suggests that branched-chain amino acids and their keto-acid derivatives, including 3-Methyl-2-oxobutanoic acid, are not merely metabolic intermediates but also act as signaling molecules, influencing key pathways that regulate cell growth, proliferation, and metabolism.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism.[13] Leucine, another BCAA, is a well-established activator of the mTORC1 complex.[6] While the direct role of 3-Methyl-2-oxobutanoic acid on mTOR signaling is less defined, its metabolic precursor, valine, and the overall BCAA metabolic flux are known to influence mTORC1 activity. Leucine is metabolized to α-ketoisocaproic acid (α-KIC), which can then be further metabolized, and it is suggested that these metabolites may be involved in mTORC1 activation.[14]

Insulin (B600854) Signaling Pathway

Branched-chain amino acids and their metabolites have a complex relationship with insulin signaling. Elevated levels of BCAAs are associated with insulin resistance.[6] 3-Methyl-2-oxobutanoic acid and other α-keto acids can influence insulin secretion from pancreatic β-cells, although the effect of α-ketoisovalerate appears to be less significant compared to other branched-chain keto acids.[4][9] The accumulation of metabolites from BCAA catabolism can interfere with insulin signaling pathways.[6]

Pathophysiological Role: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[2][15] This enzymatic defect leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-Methyl-2-oxobutanoic acid, in blood, urine, and cerebrospinal fluid.[2][15] The accumulation of these compounds is highly neurotoxic and is responsible for the clinical manifestations of the disease, which include a characteristic maple syrup odor in the urine, poor feeding, lethargy, and severe neurological damage if left untreated.[1][2]

Neurotoxicity Mechanisms

The neurotoxic effects of 3-Methyl-2-oxobutanoic acid and other branched-chain keto acids are multifactorial. At high concentrations, these compounds can:

-

Induce Excitotoxicity: 3-Methyl-2-oxobutanoic acid can induce convulsions through mechanisms involving both GABAergic and glutamatergic systems, particularly NMDA receptors.[3]

-

Impair Energy Metabolism: These keto acids can inhibit key enzymes in brain energy metabolism, including the respiratory chain complex I-III, leading to compromised ATP production.[5]

-

Promote Oxidative Stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing oxidative damage to cellular components.[16]

-

Disrupt Mitochondrial Function: High levels of these organic acids can impair mitochondrial function.[16]

Experimental Protocols

Accurate measurement of 3-Methyl-2-oxobutanoic acid and the activity of related enzymes is crucial for both research and clinical diagnostics.

Quantification of 3-Methyl-2-oxobutanoic Acid in Biological Samples using UFLC-MS

This method allows for the sensitive and rapid quantification of branched-chain keto acids in tissue samples.[7]

Methodology:

-

Sample Preparation:

-

Homogenize frozen tissue samples in a suitable buffer.

-

Deproteinize the tissue extracts.

-

-

Derivatization:

-

Derivatize the branched-chain keto acids with o-phenylenediamine (B120857) (OPD).

-

-

Extraction:

-

Extract the derivatized compounds using ethyl acetate.

-

-

Analysis:

-

Lyophilize the extracts and reconstitute in ammonium (B1175870) acetate.

-

Inject the samples onto a Shimadzu UFLC system coupled to an AB-Sciex 5600 Triple TOF mass spectrometer.

-

Detect the masses of the OPD-derivatized products using a multiple reaction monitoring (MRM) method.

-

Use an OPD-derivatized 13C-labeled keto acid as an internal standard for quantification.

-

Spectrophotometric Assay for BCKDH Complex Activity

This assay measures the activity of the BCKDH complex by monitoring the production of NADH.[14]

Methodology:

-

Tissue Extract Preparation:

-

Pulverize frozen tissue under liquid nitrogen.

-

Homogenize the tissue powder in an ice-cold extraction buffer.

-

To determine total BCKDH activity, a portion of the extract can be pre-incubated with a protein phosphatase.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the tissue extract, assay buffer, and cofactors (e.g., NAD+, Coenzyme A, TPP, MgCl2).

-

Record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the substrate, α-ketoisovalerate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Conclusion

3-Methyl-2-oxobutanoic acid stands at a critical juncture of cellular metabolism and signaling. As a key intermediate in valine catabolism, its proper processing is essential for amino acid homeostasis and energy production. Furthermore, its emerging role as a signaling molecule influencing pathways like mTOR and insulin signaling underscores its broader physiological significance. The severe neuropathological consequences of its accumulation in MSUD provide a stark reminder of the importance of maintaining its cellular concentration within a narrow range. The experimental protocols detailed herein offer robust methods for researchers and clinicians to investigate the multifaceted roles of this important metabolite in health and disease, paving the way for a deeper understanding and the development of novel therapeutic strategies for related metabolic disorders.

References

- 1. Transport of alpha-keto analogues of amino acids across blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Insulin Signaling by Botanical Products [mdpi.com]

- 3. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Transport of alpha-ketoisocaproate in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The BCKDH Kinase and Phosphatase Integrate BCAA and Lipid Metabolism via Regulation of ATP-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Evidence that 3-Methylglutaric Acid Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes: New Converging Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Methyl-2-oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-keto-β-methylvaleric acid or α-ketoisovaleric acid, is a branched-chain α-keto acid (BCKA) and a key metabolite in the catabolism of the essential amino acid valine.[1] While it is a naturally occurring intermediate in cellular metabolism, its accumulation is associated with the rare inherited metabolic disorder known as Maple Syrup Urine Disease (MSUD).[2][3] In individuals with MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the buildup of 3-methyl-2-oxobutanoic acid and other BCKAs, resulting in severe neurotoxicity and other pathological conditions.[2][3] This technical guide provides a comprehensive overview of the toxicological profile of 3-methyl-2-oxobutanoic acid, focusing on its metabolic fate, mechanisms of toxicity, and the experimental methodologies used to assess its effects.

Physicochemical Properties and Hazard Identification

A summary of the key physicochemical properties and hazard classifications for 3-methyl-2-oxobutanoic acid is presented in the tables below.

Table 1: Physicochemical Properties of 3-Methyl-2-oxobutanoic acid

| Property | Value | Reference(s) |

| Chemical Formula | C5H8O3 | [4] |

| Molecular Weight | 116.12 g/mol | [4] |

| CAS Number | 759-05-7 | [4] |

| Appearance | Off-white solid or pale yellow liquid | [4][5] |

| Melting Point | 31.5 °C | [4] |

| Boiling Point | 170.5 °C | [4] |

| Water Solubility | Soluble | [4] |

| Synonyms | α-Ketoisovaleric acid, 2-Oxo-3-methylbutanoic acid, α-Ketovaline | [4] |

Table 2: GHS Hazard Classification of 3-Methyl-2-oxobutanoic acid

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [6][7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [6][7] |

Toxicokinetics and Metabolism

The primary metabolic pathway for 3-methyl-2-oxobutanoic acid involves its oxidative decarboxylation by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).[1][2] This reaction is a critical and irreversible step in the catabolism of valine.

Metabolic Pathway of 3-Methyl-2-oxobutanoic Acid

The metabolic fate of 3-methyl-2-oxobutanoic acid is intrinsically linked to the catabolism of the branched-chain amino acid valine.

Toxicological Data

Table 3: Summary of Toxicological Endpoints for 3-Methyl-2-oxobutanoic acid

| Endpoint | Result | Comments | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | GHS classification based on available data. No specific LD50 value reported. | [6][7] |

| Genotoxicity | No information available | Specific studies on mutagenicity or clastogenicity are not reported. | [5] |

| Carcinogenicity | Not listed as a carcinogen | Not classified as a carcinogen by IARC, NTP, or OSHA. | [4] |

| Reproductive and Developmental Toxicity | No information available | Specific studies have not been reported. | [5] |

| Neurotoxicity | Neurotoxin | Accumulation in MSUD leads to severe neurological damage. | [8][9] |

Mechanisms of Toxicity

The neurotoxicity of 3-methyl-2-oxobutanoic acid, particularly in the context of its accumulation in MSUD, is multifactorial and involves several interconnected cellular pathways.

Oxidative Stress and Mitochondrial Dysfunction

Elevated levels of 3-methyl-2-oxobutanoic acid and other BCKAs have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and impairing antioxidant defenses.[9] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. Furthermore, BCKAs can inhibit mitochondrial respiratory chain complexes, leading to reduced ATP production and overall mitochondrial dysfunction.[9]

Excitotoxicity and Neurotransmitter Imbalance

Accumulation of BCKAs can disrupt neurotransmitter homeostasis. It has been suggested that high levels of these keto acids can interfere with the transport and metabolism of other amino acids in the brain, leading to a depletion of key neurotransmitters like glutamate (B1630785) and GABA.[10] This imbalance can contribute to the neurological symptoms observed in MSUD.

Induction of Apoptosis

Prolonged cellular stress induced by 3-methyl-2-oxobutanoic acid can trigger programmed cell death, or apoptosis. This process is mediated by a cascade of signaling molecules, including the Bcl-2 family of proteins and caspases. The mitochondrial dysfunction caused by the keto acid can lead to the release of pro-apoptotic factors from the mitochondria, initiating the apoptotic cascade.

Experimental Protocols

Detailed toxicological studies specifically for 3-methyl-2-oxobutanoic acid are not widely published. However, standard methodologies would be employed to assess its toxicological profile.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a minimum number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step.

-

Test Animals: Typically rats or mice of a single sex (usually females).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the study.

-

-

Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test is used to detect point mutations.

-

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium lacking the specific amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Genotoxicity: Chromosomal Aberration Test

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

-

Procedure:

-

Cell cultures (e.g., Chinese hamster ovary cells, human lymphocytes) are exposed to the test substance with and without a metabolic activation system.

-

Cells are treated with a spindle inhibitor to arrest them in metaphase.

-

Chromosomes are prepared and analyzed microscopically for structural aberrations.

-

-